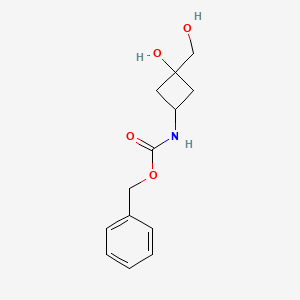

(3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester

Description

Introduction to Cyclobutyl Carbamates in Chemical Research

Historical Context in Carbamate Chemistry

The exploration of carbamates traces back to the 19th century, when natural alkaloids such as physostigmine—a carbamate derivative isolated from the Calabar bean (Physostigma venenosum)—were first characterized. These early discoveries laid the groundwork for synthetic efforts, culminating in the 20th-century development of organophosphorus and carbamate pesticides. The synthesis of tetraethylpyrophosphate (TEPP) in 1854 marked a pivotal milestone, demonstrating the feasibility of engineering carbamate-like reactivity through laboratory methods. By the mid-20th century, carbamates had transitioned from agricultural applications to pharmaceutical relevance, driven by their metabolic stability and capacity to mimic peptide bonds. Cyclobutyl carbamates emerged later as specialized variants, leveraging the ring’s strain to enforce specific molecular conformations. The benzyl ester subgroup, exemplified by (3-hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester, reflects modern strategies to balance lipophilicity and hydrogen-bonding potential in drug prototypes.

Structural Classification of Cyclobutyl-Containing Carbamates

Cyclobutyl carbamates are classified by their substitution patterns on the four-membered ring and the nature of the carbamate-protecting group. The compound this compound features:

- Cyclobutyl core : A strained four-membered ring inducing torsional stress, which reduces conformational flexibility compared to larger cycloalkanes.

- Hydroxyl and hydroxymethyl substituents : Polar groups at the 3-position enhance solubility and participate in hydrogen bonding.

- Benzyl carbamate : A photolabile protecting group that stabilizes the carbamate during synthesis while permitting selective deprotection.

Table 1. Structural Variants of Cyclobutyl Carbamates

These structural nuances dictate physicochemical properties, such as logP values ranging from 0.8 to 2.1, and melting points between 98°C and 145°C, depending on substituent bulk.

Significance in Pharmaceutical Research

Cyclobutyl carbamates are prized in drug discovery for their ability to preorganize molecular architectures, thereby enhancing binding affinity to biological targets. The benzyl ester in this compound serves dual roles:

- Synthetic handle : Facilitates stepwise assembly of complex molecules via Suzuki-Miyaura couplings or SN2 displacements.

- Metabolic stability : Shields the carbamate from premature hydrolysis in vivo, extending half-life.

Recent methodologies, such as the enantioselective carbon dioxide fixation reported by Jang et al., enable the synthesis of six-membered cyclic carbamates with >90% enantiomeric excess (ee). While these methods primarily target larger rings, analogous strategies—employing bifunctional organocatalysts to stabilize carbamic acid intermediates—could be adapted to cyclobutyl systems. For instance, the Union Carbide Corporation’s work on carbaryl synthesis demonstrates scalable routes to carbamate diversification, which may inform cyclobutyl analog production.

Relationship to Other Cyclic Carbamates

Cyclobutyl carbamates occupy a unique niche among cyclic carbamates due to their distinct conformational and electronic profiles:

Conformational Effects

- Four-membered rings : Introduce ~25 kcal/mol of angle strain, enforcing planar geometries that limit rotational freedom. This contrasts with five-membered rings (e.g., pyrrolidine carbamates), which adopt envelope conformations with greater flexibility.

- Hydrogen-bonding capacity : The 3-hydroxy and 3-hydroxymethyl groups in this compound provide two hydrogen-bond donors, unlike simpler cyclohexyl or phenyl carbamates.

Pharmacological Implications

- Target selectivity : The strained cyclobutyl core may selectively bind allosteric pockets inaccessible to larger rings. For example, Linezolid’s oxazolidinone ring (a five-membered cyclic carbamate) targets the 50S ribosomal subunit, whereas cyclobutyl analogs could exploit alternative binding modes.

- Synthetic versatility : Benzyl esters allow late-stage deprotection under mild conditions (e.g., hydrogenolysis), enabling modular construction of drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-9-13(17)6-11(7-13)14-12(16)18-8-10-4-2-1-3-5-10/h1-5,11,15,17H,6-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFHMVNWSYOAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CO)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester typically involves multi-step organic reactions. One common approach is to start with a cyclobutyl derivative, which undergoes hydroxylation to introduce the hydroxyl and hydroxymethyl groups. This intermediate is then reacted with benzyl chloroformate in the presence of a base to form the carbamic acid benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts or specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of cyclobutyl alcohol derivatives.

Substitution: Formation of substituted cyclobutyl derivatives with various functional groups.

Scientific Research Applications

(3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester is a synthetic compound with a cyclobutane structure, a hydroxymethyl group, and a carbamic acid moiety. It has a molecular formula of CHNO.

Potential Applications

*this compound has potential applications in pharmaceuticals, agriculture, and material science.

- Pharmaceuticals This compound can be a scaffold for developing drugs targeting neurological disorders or infections because of its biological activity. Computer-aided predictions suggest its therapeutic potential, particularly in pharmacology.

- Agriculture It can potentially be used as a pesticide or herbicide based on its antimicrobial properties.

- Material Science Its unique structure could serve as a precursor for novel materials with specific mechanical or thermal properties.

Biological Activities

this compound exhibits potential biological activities that warrant further investigation. Preliminary studies suggest it may possess:

- Antimicrobial Properties Similar compounds have shown efficacy against various bacterial strains.

- Antioxidant Activity The presence of hydroxyl groups may contribute to radical scavenging capabilities.

- Enzyme Inhibition As a carbamate derivative, it may interact with enzymes involved in neurotransmitter regulation or metabolic pathways.

Interaction studies are essential to understand the compound's behavior in biological systems. Techniques can help elucidate the mechanisms underlying its biological effects and guide further development for therapeutic use.

Mechanism of Action

The mechanism of action of (3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester involves its interaction with molecular targets through its functional groups. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of "(3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester" with related carbamic acid benzyl esters:

Research Findings and Data

Spectroscopic Characterization

As with , nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy would confirm the target’s structure:

- 1H NMR : Peaks at δ 4.5–5.1 ppm (benzyl CH2), δ 3.5–4.0 ppm (hydroxyl and hydroxymethyl protons).

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carbamate).

Biological Activity

(3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester is a synthetic compound with a unique cyclobutane structure that has garnered interest for its potential biological activities. This article delves into the biological effects, mechanisms of action, and potential applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a hydroxymethyl group and a carbamic acid moiety, which are significant for its chemical reactivity and biological interactions.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Antioxidant Activity : The presence of hydroxyl groups may enhance its radical scavenging capabilities, providing protective effects against oxidative stress.

- Enzyme Inhibition : As a carbamate derivative, it may interact with enzymes involved in neurotransmitter regulation or metabolic pathways, potentially influencing neurological functions.

The proposed mechanism of action involves the interaction of the compound with specific biological targets. Its structural features suggest that it can form hydrogen bonds and engage in hydrophobic interactions, which are crucial for binding to enzymes or receptors. Such interactions could lead to inhibition or modulation of specific biochemical pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various carbamate derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, comparable to established antibiotics .

- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound exhibited notable radical scavenging activity, with an IC50 value indicating effective antioxidant properties .

- Enzyme Interaction Studies : Research focused on the inhibition of acetylcholinesterase by the compound revealed a competitive inhibition mechanism, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional similarities between this compound and other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Structure | Known for selectivity in mGluR5 receptor modulation |

| Carbamate derivatives | Structure | Broad range of biological activities; often used as insecticides |

| Hydroxymethyl derivatives | Structure | Commonly exhibit antioxidant properties due to hydroxyl groups |

The distinct cyclobutane framework combined with the carbamate functionality may confer unique pharmacological properties not observed in other similar compounds.

Potential Applications

The potential applications of this compound span across various fields:

- Pharmaceuticals : It could serve as a scaffold for drug development targeting neurological disorders or infections due to its biological activity.

- Agriculture : Its antimicrobial properties suggest possible use as a pesticide or herbicide.

- Material Science : The compound's unique structure may be leveraged to develop novel materials with specific mechanical or thermal properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.